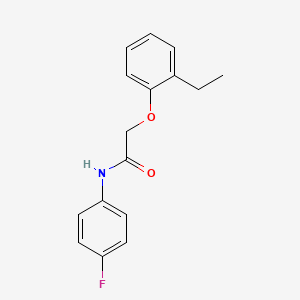

![molecular formula C16H17N3O4S B5506271 methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)

methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic pyrimidine or thiophene derivatives. For example, Shaabani et al. (2009) demonstrated a one-pot, four-component synthesis method for creating disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, emphasizing the efficiency of synthesizing complex molecules through the condensation of diketene, amines, aldehydes, and 6-amino-1,3-dimethyluracil (Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009).

Molecular Structure Analysis

Detailed molecular structure analysis is pivotal for understanding the reactivity and properties of such compounds. Advanced spectroscopic techniques like NMR and IR spectroscopy, alongside X-ray crystallography, are commonly employed for structural elucidation. Pekparlak et al. (2018) utilized FT-IR, NMR, and density functional theory calculations to characterize the molecular structure of a related thioxo-dihydropyrimidine derivative, highlighting the importance of computational methods in confirming experimental data (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2018).

Chemical Reactions and Properties

The chemical behavior of such compounds often involves interactions with nitrating agents, highlighting the reactivity of the pyrimidine ring. Mamarakhmonov et al. (2016) studied the reactions of thieno[2,3-d]pyrimidin-4-one derivatives with nitrating agents, showing the influence of substituents and solvents on reaction pathways (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).

科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

Thienopyrimidine derivatives, including compounds structurally related to methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, have been synthesized and studied for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in treating various infectious and inflammatory conditions (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Synthesis of Bioactive Molecules

Research into the synthesis and reactions of Biginelli-compounds, which share a core structure with the compound , has led to the development of novel pyrimidines with potential biological activities. These studies provide insights into the chemical versatility of pyrimidine derivatives and their applications in creating bioactive molecules for various therapeutic purposes (Kappe & Roschger, 1989).

Antihypertensive and Anti-ulcer Activities

Further investigations into dihydropyrimidines, a class closely related to the compound of interest, have uncovered their potential antihypertensive and anti-ulcer activities. These studies indicate the broad spectrum of biological effects that these compounds can offer, paving the way for the development of new therapeutic agents in the management of hypertension and gastric ulcers (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Novel Synthetic Approaches and Functionalization

Recent advancements in synthetic chemistry have enabled the development of new synthetic routes and functionalization strategies for thieno[2,3-d]pyrimidine derivatives. These approaches have facilitated the generation of highly substituted scaffolds, expanding the utility of these compounds in medicinal chemistry and drug discovery (O'Rourke, Johnstone, Becker, Pimlott, & Sutherland, 2018).

特性

IUPAC Name |

methyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-10(15(21)23-4)11(9-6-5-7-24-9)12-13(17-8)18(2)16(22)19(3)14(12)20/h5-7,11,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCHXVNUPINFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-Trimethyl-2,4-dioxo-5-thiophen-2-yl-1,2,3,4,5,8-hexahydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

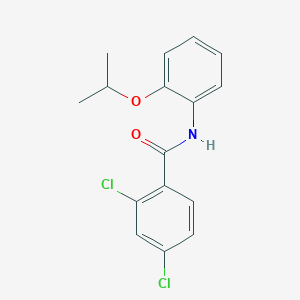

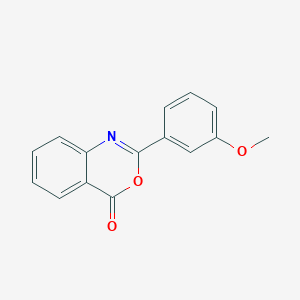

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)

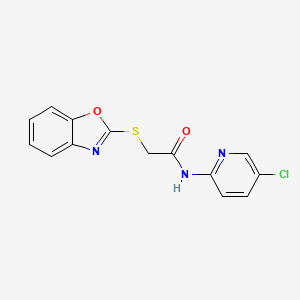

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)

![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)

![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)